4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJBKUXSMZSKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps One common method starts with the bromination of 2,5-dimethoxybenzene to introduce the bromine atom This is followed by the sulfonation of the brominated product to attach the sulfonamide group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives, including compounds similar to 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide. Research indicates that sulfonamide hybrids can act as dual inhibitors of key enzymes involved in inflammatory processes, such as mPGES-1 and 5-LOX. For instance, a series of dihydropyrimidine/sulfonamide hybrids demonstrated promising anti-inflammatory activity with IC50 values indicating effective inhibition of these enzymes . This suggests that this compound could be explored further for its potential as an anti-inflammatory agent.
Antitumor Activity
Compounds with a similar structure have been investigated for their antitumor properties. The sulfonamide moiety is known to enhance the bioactivity of various drug candidates. Studies have shown that modifications to the benzene ring can lead to increased cytotoxic effects against cancer cell lines. The incorporation of diethylamino groups may also improve solubility and bioavailability, making such compounds attractive candidates for further development in oncology .
Pharmacological Research
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various biological targets. Research into sulfonamide derivatives has shown their ability to inhibit carbonic anhydrases, which are crucial in regulating physiological pH and fluid balance. This inhibition can be beneficial in treating conditions like glaucoma and edema .
Synthesis and Chemical Research
Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, including electrophilic aromatic substitution and amination processes. Understanding these synthetic pathways is essential for scaling up production for research purposes .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activities by binding to the active site. The diethylamino propyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Physicochemical Properties
- Solubility: The diethylamino-propyl group in the target compound likely confers moderate solubility in polar organic solvents (e.g., acetonitrile) and pH-dependent aqueous solubility, akin to poly(N-[3-(diethylamino)propyl]methacrylamide) polymers . In contrast, 12a-C4’s quaternary ammonium group enhances aqueous solubility, while Example 53’s fluorinated aromatic system reduces it .
- Molecular Weight: The target compound’s molecular weight (~408 g/mol) is lower than Example 53’s (589.1 g/mol) but higher than 4-bromo-1,2-diaminobenzene (~217 g/mol) .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
4-Bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H22BrN2O4S
- Molecular Weight : 396.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Structural Features
The compound features:
- A bromine atom at the 4-position of the benzene ring.
- Two methoxy groups at the 2 and 5 positions.
- A sulfonamide group , which is known for its role in various biological activities.
- A diethylamino propyl chain , which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis in bacteria.
- Receptor Modulation : The diethylamino group may enhance binding affinity to specific receptors, potentially influencing neurotransmitter systems.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibited dihydropteroate synthase |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated a significant inhibition of bacterial growth in Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.
Case Study 2: Cancer Cell Line Studies
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via sequential functionalization of the benzene ring. Key steps include:
Bromination : Introduction of bromine at the 4-position of 2,5-dimethoxybenzene (analogous to methods for 1-bromo-2,4-dimethoxybenzene synthesis ).
Sulfonation : Reaction with chlorosulfonic acid to introduce the sulfonamide group.
Amination : Coupling with 3-(diethylamino)propylamine under nucleophilic substitution conditions.
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, catalyst). Evidence suggests statistical methods like fractional factorial designs minimize experimental runs while maximizing data robustness .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy, bromine, sulfonamide groups). The diethylamino group’s protons appear as a multiplet (~δ 2.5–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for : ~457.08) .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How does the diethylamino-propyl side chain influence the compound’s biological activity compared to other sulfonamide derivatives?
- Methodological Answer :
- The tertiary amine in the side chain enhances solubility and membrane permeability, critical for enzyme targeting. Comparative studies with analogs (e.g., N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) show that alkylamino groups improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
- Experimental Design : Use molecular docking to predict interactions, followed by enzymatic assays (e.g., IC determination) to validate inhibition efficacy .
Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates for sulfonamide derivatization .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions (solvent, catalyst) for functionalization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antimicrobial assays vs. cytotoxicity profiles). For example, discrepancies in IC values may arise from assay conditions (pH, cell lines) .
- Standardization : Adopt harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
Comparative and Mechanistic Questions
Q. What structural features differentiate this compound from similar sulfonamides with documented enzyme inhibition?
- Methodological Answer :
- Key Features :
- Bromine : Enhances electrophilicity, facilitating covalent bond formation with enzyme active sites.
- Methoxy Groups : Stabilize aromatic π-stacking interactions (e.g., with COX-2) .
- Case Study : Compare with 4-chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide, where azido groups increase photochemical reactivity but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
